

## TOP1288: A Technical Guide to Localized Immunosuppression in the Gut

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TOP1288   |           |
| Cat. No.:            | B10815492 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**TOP1288** is an investigational, topically administered, narrow-spectrum kinase inhibitor (NSKI) designed for localized immunosuppression within the gastrointestinal tract for the treatment of ulcerative colitis (UC). By targeting key signaling pathways in the inflammatory cascade directly at the site of disease, **TOP1288** aims to provide therapeutic benefit while minimizing systemic exposure and associated side effects. This document provides a comprehensive technical overview of **TOP1288**, including its mechanism of action, available preclinical and clinical data, and detailed experimental methodologies relevant to its development.

# Introduction to TOP1288 and Localized Immunosuppression

Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by inflammation of the colon and rectum.[1] Current treatments often involve systemic immunosuppression, which can lead to significant side effects. The therapeutic strategy behind **TOP1288** is to deliver a potent anti-inflammatory agent directly to the inflamed gut mucosa, thereby maximizing efficacy at the target site while minimizing systemic absorption.[2][3] This approach is particularly relevant for kinase inhibitors, which, despite their therapeutic potential in inflammatory diseases, have faced challenges with systemic toxicity.[4] **TOP1288** is a small molecule developed by TopiVert Pharma Ltd. as a non-absorbed treatment for UC.[5]



# Mechanism of Action: Narrow-Spectrum Kinase Inhibition

**TOP1288** is a narrow-spectrum kinase inhibitor that potently targets key kinases integral to both innate and adaptive immune responses. The primary targets of **TOP1288** are:

- p38 mitogen-activated protein kinase (MAPKα): A central regulator of the production of proinflammatory cytokines such as TNF-α and IL-6.
- Spleen tyrosine kinase (Syk): Crucial for signaling through various immune receptors, including B-cell receptors and Fc receptors.
- Src family kinases (including Src and Lck): Involved in T-cell and B-cell activation and signaling.

By synergistically inhibiting these kinases, **TOP1288** is designed to potently dampen the inflammatory cascade in the gut. This multi-targeted approach is hypothesized to offer broader efficacy compared to highly selective kinase inhibitors.

#### **Signaling Pathway of TOP1288 Inhibition**





Click to download full resolution via product page

Caption: TOP1288 inhibits Syk, Src/Lck, and p38 MAPK signaling.

#### **Data Presentation**

Quantitative data for **TOP1288** is limited in publicly available sources. The following tables summarize the available information from preclinical and clinical studies.

# Table 1: Preclinical Kinase Inhibition Profile (Data for TOP1210, a related NSKI)

Note: Specific IC50 values for **TOP1288** are not publicly available. The data below is for TOP1210, a narrow-spectrum kinase inhibitor from the same company with the same targets, and is presented as a proxy.

| Target Kinase | Assay Type   | IC50 (nM)         |
|---------------|--------------|-------------------|
| ρ38α          | Z-lyte Assay | Potently inhibits |
| Src           | Z-lyte Assay | Potently inhibits |
| Syk           | Z-lyte Assay | Potently inhibits |

**Table 2: Clinical Trial Overview** 

| Study ID        | Phase | Formulation        | Population                             | Key<br>Objectives                    | Status    |
|-----------------|-------|--------------------|----------------------------------------|--------------------------------------|-----------|
| NCT0246304<br>5 | 1     | Rectal<br>Solution | Healthy<br>Volunteers &<br>UC Patients | Safety and<br>Tolerability           | Completed |
| NCT0307108<br>1 | 1     | Oral               | Healthy<br>Volunteers                  | Safety,<br>Tolerability,<br>PK       | Completed |
| NCT0288837<br>9 | 2a    | Rectal<br>Solution | Moderate to<br>Severe UC<br>Patients   | Safety,<br>Tolerability,<br>Efficacy | Completed |



Table 3: Pharmacokinetic and Safety Data from Phase 1

**Studies** 

| Parameter             | Formulation | Dose                           | Finding                                                                    |
|-----------------------|-------------|--------------------------------|----------------------------------------------------------------------------|
| Safety & Tolerability | Rectal      | Up to 200 mg BID for<br>4 days | Safe and well tolerated.                                                   |
| Systemic Absorption   | Rectal      | Up to 200 mg BID for<br>4 days | Minimal systemic absorption.                                               |
| Tissue Concentration  | Oral        | Single and multiple doses      | Drug detected in colon tissue biopsies up to 36 hours after the last dose. |
| Systemic Absorption   | Oral        | Single and multiple doses      | Minimal systemic absorption.                                               |

Table 4: Phase 2a Efficacy Results (NCT02888379)

| Endpoint         | Finding                                                                     |
|------------------|-----------------------------------------------------------------------------|
| Overall Efficacy | Efficacy assessment was uninterpretable due to a large placebo response.    |
| Clinical Changes | Clinically relevant changes from baseline were observed in the TOP1288 arm. |

### **Experimental Protocols**

Detailed experimental protocols for **TOP1288** are not publicly available. However, a publication on the related compound TOP1210 provides insight into the methodologies likely employed for the preclinical evaluation of **TOP1288**.

#### **Kinase Inhibition Assays**

- Objective: To determine the inhibitory activity of the compound against target kinases.
- Methodology (based on TOP1210):



- Assay Type: Z-lyte kinase assay.
- Procedure: Recombinant p38α, Src, and Syk kinases are incubated with a fluorescently labeled peptide substrate and ATP.
- Measurement: Kinase activity is determined by measuring the phosphorylation of the substrate.
- Analysis: The assay is performed with a range of inhibitor concentrations to calculate the IC50 value.

### In Vitro Cellular Assays of Inflammation

- Objective: To assess the anti-inflammatory effects of the compound in relevant human cell lines and primary cells.
- Methodology (based on TOP1210):
  - Cell Types: Peripheral blood mononuclear cells (PBMCs), primary macrophages, and the HT29 colon epithelial cell line.
  - Stimulation: Cells are stimulated with inflammatory agents (e.g., LPS for PBMCs and macrophages, IL-1β for HT29 cells) to induce the production of pro-inflammatory cytokines.
  - Treatment: Cells are co-incubated with the stimulant and various concentrations of the test compound.
  - $\circ$  Measurement: The levels of secreted cytokines (e.g., TNF- $\alpha$ , IL-6, IL-8) in the cell culture supernatant are quantified using ELISA.
  - Analysis: The concentration-dependent inhibition of cytokine release is used to determine the potency of the compound.

### **Ex Vivo Organ Culture of Ulcerative Colitis Biopsies**

 Objective: To evaluate the efficacy of the compound in a more physiologically relevant model using tissue from UC patients.



- Methodology (based on TOP1210):
  - Tissue Source: Inflamed colonic biopsies obtained from patients with active UC.
  - Culture: Biopsies are cultured ex vivo for a defined period (e.g., 24 hours).
  - Treatment: The culture medium is supplemented with various concentrations of the test compound.
  - Measurement: The spontaneous release of pro-inflammatory cytokines into the culture medium is measured by ELISA.
  - Analysis: The inhibitory effect of the compound on cytokine release from the inflamed tissue is quantified.

## Workflow for Preclinical Evaluation of a Narrow-Spectrum Kinase Inhibitor





Click to download full resolution via product page

Caption: Preclinical workflow for evaluating **TOP1288**.

#### Clinical Trial Design (Phase 2a, NCT02888379)



- Objective: To evaluate the safety, tolerability, and efficacy of TOP1288 in patients with moderate to severe UC.
- Design: A randomized, double-blind, placebo-controlled, multicenter study.
- Population: Approximately 60 patients with symptomatic moderate to severe UC.
- Intervention:
  - TOP1288 200 mg rectal solution, administered once daily at bedtime for 4 weeks.
  - Placebo rectal solution.
- Randomization: 2:1 ratio (approximately 40 subjects to TOP1288 and 20 to placebo).
- Primary Outcome Measure: Efficacy as measured by the Mayo Clinic modified endoscopic subscore.
- Secondary Outcome Measures:
  - Ulcerative Colitis Endoscopic Index of Severity (UCEIS) score.
  - Partial Mayo Clinic score.
  - Endoscopic healing.
  - Rectal bleeding.

### **Logical Relationship of Localized Action**





Click to download full resolution via product page

Caption: Rationale for localized action of TOP1288.

#### **Summary and Future Directions**

**TOP1288** represents a targeted approach to the treatment of ulcerative colitis, aiming to provide localized immunosuppression through the inhibition of multiple key inflammatory kinases. Phase 1 studies have demonstrated that both rectal and oral formulations are well-tolerated with minimal systemic exposure, a key feature of its design. While the Phase 2a study in UC patients showed clinically relevant changes, the efficacy assessment was confounded by a high placebo response, leaving questions about its clinical benefit unanswered.

Future development would likely require a larger clinical trial with a design that mitigates the potential for a high placebo effect. Further elucidation of the pharmacokinetic and pharmacodynamic relationship in diseased tissue will also be crucial. The development of a successful, non-absorbed oral formulation remains a key objective for providing a more convenient treatment option for patients with IBD.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. bionews.com [bionews.com]
- 2. TopiVert Pharma Limited: Positive Results From TOP1288 Phase I Study BioSpace [biospace.com]
- 3. rns-pdf.londonstockexchange.com [rns-pdf.londonstockexchange.com]
- 4. labiotech.eu [labiotech.eu]
- 5. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [TOP1288: A Technical Guide to Localized Immunosuppression in the Gut]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10815492#top1288-for-localized-immunosuppression-in-the-gut]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com